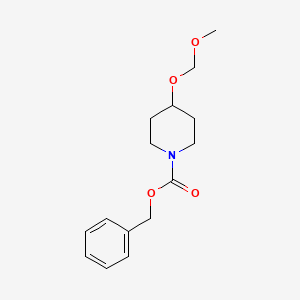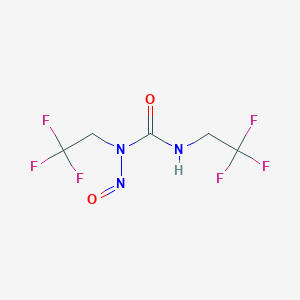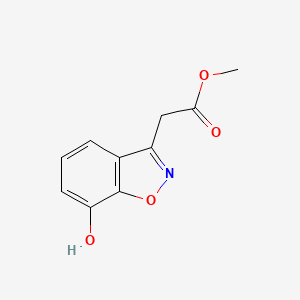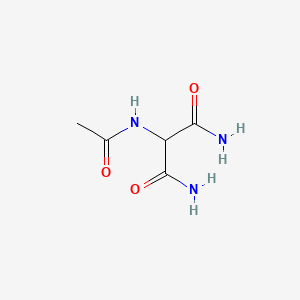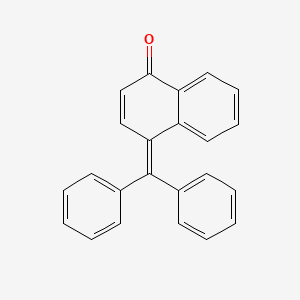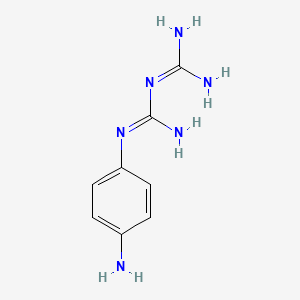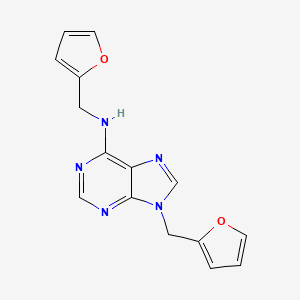
N,9-bis(furan-2-ylmethyl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,9-bis(furan-2-ylmethyl)purin-6-amine is a compound that features a purine core substituted with two furan-2-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine typically involves the reaction of furfurylamine with a purine derivative. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine can be reacted with 2,5-furandicarboxylic acid in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N,9-bis(furan-2-ylmethyl)purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted purine derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N,9-bis(furan-2-ylmethyl)purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its purine core.
Industry: It can be used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of N,9-bis(furan-2-ylmethyl)purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine core allows the compound to bind to specific sites on these targets, modulating their activity. The furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-9H-purin-6-amine
- 9-(furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine
- 6-(furan-2-ylmethylamino)-9H-purine
Uniqueness
N,9-bis(furan-2-ylmethyl)purin-6-amine is unique due to the presence of two furan-2-ylmethyl groups, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity compared to similar compounds with only one furan-2-ylmethyl group .
Eigenschaften
CAS-Nummer |
17801-46-6 |
|---|---|
Molekularformel |
C15H13N5O2 |
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
N,9-bis(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |
InChI-Schlüssel |
WKGJOUQYUSYQBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



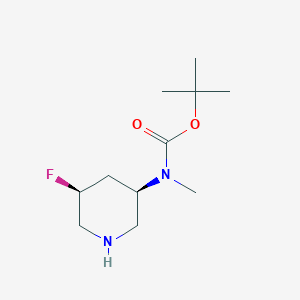

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
